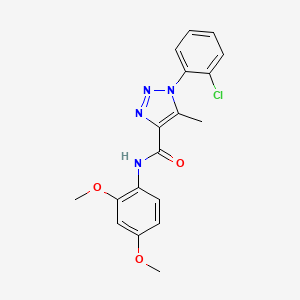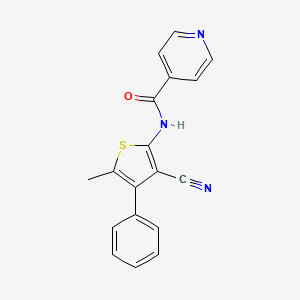
N-butyl-1-phenyl-5-propyl-1H-1,2,3-triazole-4-carboxamide
描述
N-butyl-1-phenyl-5-propyl-1H-1,2,3-triazole-4-carboxamide, also known as BPTC, is a chemical compound that has gained attention in scientific research due to its potential as a therapeutic agent. BPTC belongs to the class of triazole derivatives and has been studied for its various biological activities.
作用机制
The mechanism of action of N-butyl-1-phenyl-5-propyl-1H-1,2,3-triazole-4-carboxamide involves the inhibition of various enzymes and proteins, including histone deacetylases (HDACs), cyclin-dependent kinases (CDKs), and heat shock proteins (HSPs). These enzymes and proteins play a crucial role in various biological processes, including cell growth, differentiation, and survival. By inhibiting these enzymes and proteins, N-butyl-1-phenyl-5-propyl-1H-1,2,3-triazole-4-carboxamide can induce cell death, prevent protein aggregation, and modulate gene expression.
Biochemical and Physiological Effects:
N-butyl-1-phenyl-5-propyl-1H-1,2,3-triazole-4-carboxamide has shown to induce cell death through the activation of caspases, which are the enzymes responsible for the cleavage of various cellular proteins. N-butyl-1-phenyl-5-propyl-1H-1,2,3-triazole-4-carboxamide has also shown to prevent the aggregation of amyloid-beta and alpha-synuclein proteins by binding to their respective monomers and preventing their self-assembly. In addition, N-butyl-1-phenyl-5-propyl-1H-1,2,3-triazole-4-carboxamide has shown to modulate gene expression by inhibiting HDACs, which are the enzymes responsible for the removal of acetyl groups from histones, resulting in the activation of various genes.
实验室实验的优点和局限性
One of the advantages of using N-butyl-1-phenyl-5-propyl-1H-1,2,3-triazole-4-carboxamide in lab experiments is its specificity towards various enzymes and proteins, which allows for the selective modulation of biological processes. However, one of the limitations of using N-butyl-1-phenyl-5-propyl-1H-1,2,3-triazole-4-carboxamide is its low solubility in water, which can affect its bioavailability and efficacy. Therefore, different methods have been used to improve the solubility and stability of N-butyl-1-phenyl-5-propyl-1H-1,2,3-triazole-4-carboxamide, including the use of different solvents and the formulation of N-butyl-1-phenyl-5-propyl-1H-1,2,3-triazole-4-carboxamide in nanoparticles.
未来方向
There are various future directions for the research on N-butyl-1-phenyl-5-propyl-1H-1,2,3-triazole-4-carboxamide, including the optimization of its synthesis method, the development of new formulations for improved bioavailability and efficacy, and the identification of new biological targets for N-butyl-1-phenyl-5-propyl-1H-1,2,3-triazole-4-carboxamide. In addition, the potential of N-butyl-1-phenyl-5-propyl-1H-1,2,3-triazole-4-carboxamide as a therapeutic agent in other diseases, including viral infections and autoimmune diseases, can be explored. Furthermore, the use of N-butyl-1-phenyl-5-propyl-1H-1,2,3-triazole-4-carboxamide in combination with other therapeutic agents can be investigated to enhance its efficacy and reduce its toxicity.
科学研究应用
N-butyl-1-phenyl-5-propyl-1H-1,2,3-triazole-4-carboxamide has been studied for its potential as a therapeutic agent in various diseases, including cancer, Alzheimer's disease, and Parkinson's disease. In cancer research, N-butyl-1-phenyl-5-propyl-1H-1,2,3-triazole-4-carboxamide has shown to inhibit the growth of cancer cells by inducing apoptosis and suppressing the expression of cancer-related genes. In Alzheimer's disease and Parkinson's disease research, N-butyl-1-phenyl-5-propyl-1H-1,2,3-triazole-4-carboxamide has shown to prevent the aggregation of amyloid-beta and alpha-synuclein proteins, respectively, which are the hallmarks of these diseases.
属性
IUPAC Name |
N-butyl-1-phenyl-5-propyltriazole-4-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H22N4O/c1-3-5-12-17-16(21)15-14(9-4-2)20(19-18-15)13-10-7-6-8-11-13/h6-8,10-11H,3-5,9,12H2,1-2H3,(H,17,21) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
TXOZKBDSKDWQFC-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCNC(=O)C1=C(N(N=N1)C2=CC=CC=C2)CCC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H22N4O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
286.37 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-butyl-1-phenyl-5-propyl-1H-1,2,3-triazole-4-carboxamide | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



![4-{[(3,4-dimethylphenyl)(methylsulfonyl)amino]methyl}-N-[4-(trifluoromethyl)phenyl]benzamide](/img/structure/B4761106.png)
![N-[1-(4-chlorobenzyl)-1H-pyrazol-4-yl]-N'-(4-methoxyphenyl)urea](/img/structure/B4761114.png)
![2-chloro-5-{5-[(2-imino-4-oxo-1,3-thiazolidin-5-ylidene)methyl]-2-furyl}benzoic acid](/img/structure/B4761118.png)
![N-({[2-(3-methylphenyl)-1,3-benzoxazol-5-yl]amino}carbonothioyl)-1-naphthamide](/img/structure/B4761134.png)

![3-bromo-N'-[4-(2,4-dichlorophenoxy)butanoyl]benzohydrazide](/img/structure/B4761140.png)
![N-{2-[(4-chlorophenyl)thio]ethyl}-2-[methyl(phenylsulfonyl)amino]benzamide](/img/structure/B4761154.png)
![N-[2-(3-methoxy-4-nitro-1H-pyrazol-1-yl)ethyl]-2-[3-(trifluoromethyl)-5,6-dihydrocyclopenta[c]pyrazol-1(4H)-yl]butanamide](/img/structure/B4761156.png)
![N-[2-(1H-indol-3-yl)ethyl]-N'-(2-phenylethyl)ethanediamide](/img/structure/B4761169.png)
![2-(methylthio)-N-{4-[(1-naphthylamino)sulfonyl]phenyl}benzamide](/img/structure/B4761177.png)
![4-methyl-3-{[(4-methylphenyl)sulfonyl]amino}-N-3-pyridinylbenzamide](/img/structure/B4761180.png)


![N-(3-methoxypropyl)-2-{[3-(4-methylphenyl)acryloyl]amino}-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxamide](/img/structure/B4761213.png)